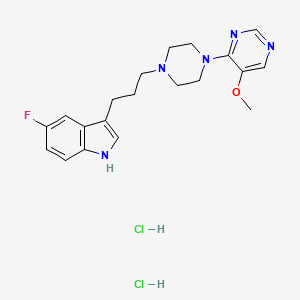

![molecular formula C20H20N8O B1667232 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 651744-16-0](/img/structure/B1667232.png)

5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Overview

Description

BMS-645737 is a small molecule drug developed by Bristol Myers Squibb Company. It is known for its potent inhibitory effects on vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. These receptors play crucial roles in angiogenesis, the process by which new blood vessels form from pre-existing vessels. BMS-645737 has been primarily investigated for its potential anti-cancer properties due to its ability to inhibit angiogenesis .

Mechanism of Action

Target of Action

BMS-645737, also known as 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing vessels, which is essential for tumor growth and metastasis .

Mode of Action

BMS-645737 acts as an antagonist to FGFR1 and VEGFR2 . By binding to these receptors, it inhibits their activation and downstream signaling pathways . This inhibition disrupts the angiogenesis process, thereby limiting the supply of oxygen and nutrients to the tumor cells, which can lead to tumor shrinkage .

Biochemical Pathways

The compound’s action affects several biochemical pathways. For instance, it inhibits the activation of enzymes like thymidylate-syn-thase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . This inhibition can lead to the cessation of cell proliferation . It also affects pathways like telomerase activity inhibition, focal adhesion kinase inhibitors, thymidylate synthase targeting, B-cell lymphoma 2 inhibition, NF-kB signaling pathway inhibition, and tubulin polymerization targeting .

Pharmacokinetics

The pharmacokinetics of BMS-645737 involve multistep processes, including both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid, and then conjugation with taurine . The 5-methyl-1,3,4-oxadiazol-2-yl moiety is metabolized by hydroxylation and then conjugation with sulfate . The pyridin-5-yl group undergoes direct glucuronidation in hepatocytes .

Result of Action

The result of BMS-645737’s action is the inhibition of angiogenesis, which can lead to tumor shrinkage . In nonclinical studies, BMS-645737 has shown good preclinical in vivo activity against human tumor xenograft models . It’s worth noting that bms-645737 can also induce clinical, gross, and histologic lesions of incisor teeth in sprague-dawley (sd) rats .

Biochemical Analysis

Biochemical Properties

BMS-645737 functions as an inhibitor of VEGFR2 and FGFR1, which are key receptors involved in angiogenesis. By inhibiting these receptors, BMS-645737 disrupts the signaling pathways that promote the growth and maintenance of blood vessels in tumors. This compound interacts with the tyrosine kinase domains of VEGFR2 and FGFR1, preventing their phosphorylation and subsequent activation . This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis .

Cellular Effects

BMS-645737 has been shown to exert significant effects on various cell types, particularly endothelial cells and cancer cells. In endothelial cells, BMS-645737 inhibits cell proliferation, migration, and tube formation, which are essential processes for angiogenesis . In cancer cells, BMS-645737 induces apoptosis and inhibits cell proliferation by disrupting the VEGFR2 and FGFR1 signaling pathways . Additionally, BMS-645737 affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and metastasis .

Molecular Mechanism

At the molecular level, BMS-645737 exerts its effects by binding to the ATP-binding sites of VEGFR2 and FGFR1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell proliferation, survival, and migration . By blocking these pathways, BMS-645737 effectively reduces angiogenesis and tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-645737 have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Prolonged exposure to BMS-645737 can lead to the development of resistance in some cancer cell lines, necessitating combination therapies to maintain its efficacy . Additionally, long-term studies have shown that BMS-645737 can cause dose-dependent histopathologic lesions in rat incisors, which are partially reversible after a dose-free period .

Dosage Effects in Animal Models

In animal models, the effects of BMS-645737 vary with different dosages. At lower doses, BMS-645737 effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, BMS-645737 can induce toxic effects, such as white discoloration and fracture of incisors, as well as dose-dependent histopathologic lesions in rat incisors . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

BMS-645737 undergoes extensive metabolism in vivo, involving both oxidation and conjugation reactions . The 2-methyl-1H-pyrrolo moiety of BMS-645737 is metabolized by cytochrome P450 enzymes, leading to the formation of carboxylic acid and subsequent conjugation with taurine . Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and conjugation with sulfate . These metabolic pathways play a crucial role in the clearance and detoxification of BMS-645737 .

Transport and Distribution

BMS-645737 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . BMS-645737 accumulates in tumor tissues, where it exerts its inhibitory effects on VEGFR2 and FGFR1 . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of BMS-645737 is primarily within the cytoplasm, where it interacts with VEGFR2 and FGFR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Additionally, BMS-645737 may undergo post-translational modifications that affect its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

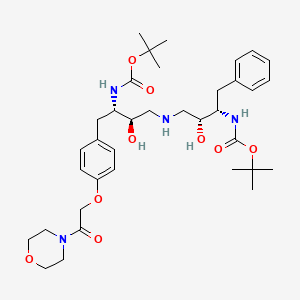

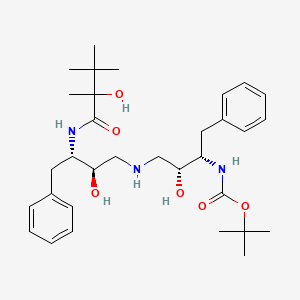

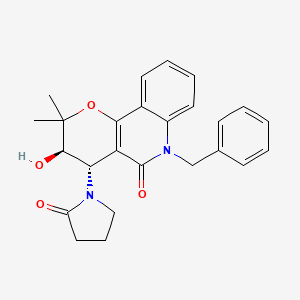

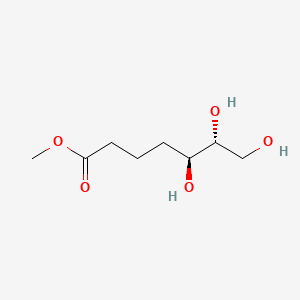

The synthesis of BMS-645737 involves multiple steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazin-4-amine core structureThe final product is obtained through a series of reactions, including cyclization, oxidation, and conjugation reactions .

Industrial Production Methods

Industrial production of BMS-645737 involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography for purification and the application of advanced techniques such as liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

BMS-645737 undergoes various chemical reactions, including:

Conjugation: The compound undergoes conjugation reactions with taurine, sulfate, and N-acetylglucosamine.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes are commonly used for hydroxylation and oxidation reactions.

Conjugation: Reagents such as taurine, sulfate, and N-acetylglucosamine are used for conjugation reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Conjugation: Conjugates with taurine, sulfate, and N-acetylglucosamine.

Scientific Research Applications

BMS-645737 has been extensively studied for its anti-cancer properties. Its ability to inhibit vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 makes it a promising candidate for anti-angiogenic therapy. Research has shown that BMS-645737 can effectively inhibit the growth of tumors by preventing the formation of new blood vessels .

In addition to its anti-cancer applications, BMS-645737 has been investigated for its potential use in treating other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy .

Comparison with Similar Compounds

Similar Compounds

Sunitinib: Another vascular endothelial growth factor receptor inhibitor with anti-angiogenic properties.

Sorafenib: A multi-kinase inhibitor that targets vascular endothelial growth factor receptors and other kinases involved in tumor growth and angiogenesis.

Uniqueness

BMS-645737 is unique in its dual inhibition of both vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. This dual inhibition enhances its anti-angiogenic effects, making it a potent candidate for anti-cancer therapy .

Properties

IUPAC Name |

6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQXPATWSOGSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215483 | |

| Record name | BMS-645737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651744-16-0 | |

| Record name | BMS-645737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-645737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-645737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

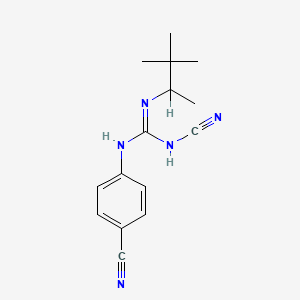

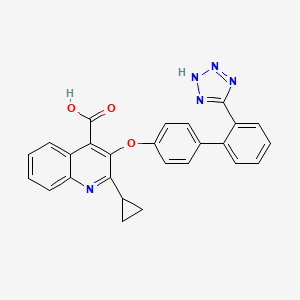

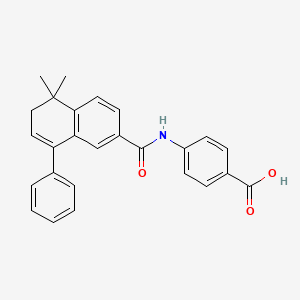

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-645737?

A: BMS-645737 acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]

Q2: What are the major metabolic pathways of BMS-645737 identified in preclinical studies?

A2: BMS-645737 undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:

- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []

- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []

- N-acetylglucosamine Conjugation: Uniquely, BMS-645737 forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []

Q3: What is the significance of the incisor degeneration observed in rats treated with BMS-645737?

A: In preclinical studies, BMS-645737 administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that BMS-645737, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.

Q4: What analytical techniques were used to characterize the metabolites of BMS-645737?

A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of BMS-645737. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)